N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide

Description

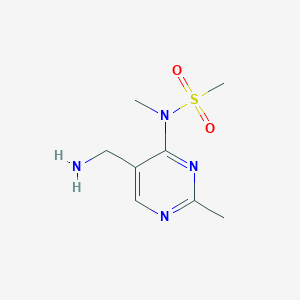

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is a pyrimidine derivative featuring an aminomethyl substituent at the 5-position, a methyl group at the 2-position, and a methylsulfonamide group at the 4-position. The aminomethyl group enhances reactivity for further functionalization, while the sulfonamide moiety contributes to metabolic stability and binding affinity.

Properties

Molecular Formula |

C8H14N4O2S |

|---|---|

Molecular Weight |

230.29 g/mol |

IUPAC Name |

N-[5-(aminomethyl)-2-methylpyrimidin-4-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C8H14N4O2S/c1-6-10-5-7(4-9)8(11-6)12(2)15(3,13)14/h5H,4,9H2,1-3H3 |

InChI Key |

RUAZSGONCCMPMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N(C)S(=O)(=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-2-methylpyrimidine with formaldehyde and subsequent reductive amination to introduce the aminomethyl group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonamide group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at the 5-position of the pyrimidine ring, significantly altering their properties:

Key Observations :

- Chloromethyl Derivative () : Exhibits lower molecular weight (371.86) and predicted acidic pKa (-0.66), suggesting high solubility in polar solvents. The chloromethyl group may enhance reactivity in nucleophilic substitutions.

- Hydroxymethyl Derivative () : A precursor to bromo intermediates, pivotal in synthesizing phosphonium salts for coupling reactions.

- Phosphorylmethyl Derivative (): The bulky diphenylphosphoryl group likely improves lipid solubility and crystallinity (monoclinic structure, Z=4).

Biological Activity

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₁₃N₅O₂S

- Molecular Weight : 215.28 g/mol

The synthesis of this compound typically involves the reaction of 5-(aminomethyl)-2-methylpyrimidine with methanesulfonyl chloride under basic conditions, leading to the formation of the sulfonamide derivative. This reaction pathway is crucial for enhancing the biological activity of the resulting compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | 0.50 |

| Micrococcus luteus | 0.75 |

This compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Antifungal Activity

In vitro studies assessing cytotoxicity using MTT assays revealed that this compound has selective cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HaCat (human keratinocytes) | >100 |

| Balb/c 3T3 (mouse fibroblasts) | >100 |

| A549 (lung carcinoma) | 25 |

| MCF-7 (breast carcinoma) | 30 |

Additionally, the compound showed antifungal activity against various strains of Candida, indicating its potential as a treatment for fungal infections .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Gyrase : Molecular docking studies have demonstrated that this compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. The binding interactions include hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .

- Modulation of HDAC6 Activity : The compound has also been shown to modulate histone deacetylase 6 (HDAC6), which plays a role in cancer progression and neurodegenerative diseases. This modulation may contribute to its cytotoxic effects on cancer cells .

Case Studies

- Antimicrobial Efficacy Against Clinical Strains : A study evaluated the efficacy of this compound against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results confirmed its potent activity, with MIC values comparable to established antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Research : In research focused on lung and breast cancer cell lines, this compound demonstrated selective toxicity, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.